N-(4-Fluorophenyl)-2-piperidinecarboxamide hydrochloride
Overview
Description
“N-(4-Fluorophenyl)-2-piperidinecarboxamide hydrochloride” is a chemical compound. It is used as a chemical intermediate in pharmaceuticals . The empirical formula is C13H18ClFN2O and the molecular weight is 272.75 .
Synthesis Analysis
The synthesis of similar compounds has been reported in various studies. For instance, the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives has been studied for their antimicrobial and antiproliferative activities . Another study reported an improved three-step process for the synthesis of gefitinib from readily available starting material .Molecular Structure Analysis
The molecular structure of “N-(4-Fluorophenyl)-2-piperidinecarboxamide hydrochloride” is similar to known opioids . The compound has a formal name of N-[1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl]-N-phenyl-propanamide, monohydrochloride .Scientific Research Applications
Enzyme Inhibition and Cancer Research
N-(4-Fluorophenyl)-2-piperidinecarboxamide hydrochloride has been identified as a part of potent and selective Met kinase inhibitors. Such compounds have shown promise in cancer treatment, particularly demonstrated in a study where complete tumor stasis was achieved in a Met-dependent GTL-16 human gastric carcinoma xenograft model after oral administration. This compound was further advanced into phase I clinical trials due to its excellent in vivo efficacy and favorable pharmacokinetic and preclinical safety profiles (Schroeder et al., 2009).
Radiopharmaceutical Applications
A compound closely related to N-(4-Fluorophenyl)-2-piperidinecarboxamide hydrochloride, N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, has been synthesized and is known as a potential radiotracer for the study of CB1 cannabinoid receptors in the brain by positron emission tomography. It has been synthesized in sufficient quantities with specific radioactivity greater than 2500 mCi/μmol and radiochemical purity over 95%, demonstrating its potential in neuroimaging and neuroscience research (Katoch-Rouse & Horti, 2003).
Anti-Leukemia Activity
Compounds based on the molecular motif of N-(4-Fluorophenyl)-2-piperidinecarboxamide hydrochloride have shown potential bioactivity against leukemia. These compounds, such as 1-phenethyl-4-hydroxy-4-substituted piperidinium hydrochlorides, have been synthesized and characterized, and their anti-tumor activity tests indicated that they could inhibit the growth of K562 cells, showing potential as anti-leukemia agents (Yang et al., 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(4-fluorophenyl)piperidine-2-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O.ClH/c13-9-4-6-10(7-5-9)15-12(16)11-3-1-2-8-14-11;/h4-7,11,14H,1-3,8H2,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTRDQFBRYZWAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)NC2=CC=C(C=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Fluorophenyl)-2-piperidinecarboxamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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